Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is a useful research compound. Its molecular formula is C24H26N2O6S3 and its molecular weight is 534.66. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Diethyl 2,2’-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is primarily used in the synthesis of anionic Cd(II) metal−organic frameworks (MOFs) . The primary targets of this compound are the Cd(II) ions, which are connected to form a 3D framework .
Mode of Action
The compound interacts with Cd(II) ions to form a 3D framework . Each Cd(II) ion is connected to four molecules of the compound to form this framework . The charge balance of the framework is maintained by dimethylamine cations .
Biochemical Pathways
The compound is involved in the formation of MOFs, which have various applications such as gas adsorption, dye/heavy metal adsorption, and sensors . The MOFs constructed from this compound have been used for the adsorption of cationic methylene blue (MB) and luminescence sensing property toward nitroaromatic compounds (NACs) .
Result of Action
The compound’s action results in the formation of a 3D framework that has the ability to adsorb a high amount of MB . Moreover, the compound displays detections for hydroxyl-substituted NACs . The adsorption ability of the framework toward cationic dye is assigned to predominantly electrostatic interaction and ion exchange .
Action Environment
The action, efficacy, and stability of Diethyl 2,2’-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) can be influenced by environmental factors. For instance, the presence of other compounds in the system can affect its ability to form the desired MOFs . Furthermore, the compound displayed reusability for MB adsorption and detection of hydroxyl-substituted NACs .
Biological Activity
Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple thiophene rings and dicarbonyl functionalities. Its molecular formula is C26H30N2O6S2, and it has a molecular weight of approximately 530.68 g/mol. The presence of thiophene rings contributes to its electronic properties, which may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can act against various bacterial strains, including drug-resistant pathogens. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Activity
Thiophene derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) against different cancer cell lines remains to be fully elucidated.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl)) exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Anticancer Potential : In vitro studies on related thiophene compounds demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of thiophene derivatives is crucial for their therapeutic application. Studies suggest that these compounds may exhibit moderate bioavailability and are metabolized by liver enzymes. Toxicological assessments indicate that while some derivatives show low toxicity profiles at therapeutic doses, further studies are needed to evaluate long-term safety .
Data Table: Biological Activities of Thiophene Derivatives
Properties
IUPAC Name |
ethyl 2-[[5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S3/c1-7-31-23(29)17-11(3)13(5)33-21(17)25-19(27)15-9-10-16(35-15)20(28)26-22-18(24(30)32-8-2)12(4)14(6)34-22/h9-10H,7-8H2,1-6H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPHPIUZVNBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.